Cas no 78163-91-4 (Phenol, [1-[3-(hydroxyphenyl)-4-methylcyclohexyl]-1-methylethyl]-)
![Phenol, [1-[3-(hydroxyphenyl)-4-methylcyclohexyl]-1-methylethyl]- structure](https://www.kuujia.com/scimg/cas/78163-91-4x300.png)
78163-91-4 structure
Product Name:Phenol, [1-[3-(hydroxyphenyl)-4-methylcyclohexyl]-1-methylethyl]-
CAS No:78163-91-4
Molecular Formula:C22H28O2
Molecular Weight:324.456526756287
CID:534931
PubChem ID:71403152
Phenol, [1-[3-(hydroxyphenyl)-4-methylcyclohexyl]-1-methylethyl]- Properties
Names and Identifiers
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- Phenol, [1-[3-(hydroxyphenyl)-4-methylcyclohexyl]-1-methylethyl]-
- 2-[5-[2-(2-hydroxyphenyl)propan-2-yl]-2-methylcyclohexyl]phenol
- 2-(2-(3-(2-hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol
- 2-{2-[3-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol
- 78163-91-4
- DTXSID50824076
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- InChIKey: ABKBXNJSEQBRAH-UHFFFAOYSA-N
- Inchi: InChI=1S/C22H28O2/c1-15-12-13-16(14-18(15)17-8-4-6-10-20(17)23)22(2,3)19-9-5-7-11-21(19)24/h4-11,15-16,18,23-24H,12-14H2,1-3H3
- SMILES: CC1CCC(CC1C2=CC=CC=C2O)C(C)(C)C3=CC=CC=C3O
Computed Properties
- Exact Mass: 324.208930132g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 324.208930132g/mol
- Heavy Atom Count: 24
- Complexity: 405
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 6.5
- Topological Polar Surface Area: 40.5Ų
Phenol, [1-[3-(hydroxyphenyl)-4-methylcyclohexyl]-1-methylethyl]- Related Literature
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2. Inhibition effects of activated carbon particles on gas hydrate formation at oil–water interfaces†Seungjun Baek,Juwon Min,Jae W. Lee RSC Adv., 2015,5, 58813-58820
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Si-Nae Park,Se-Yun Kim,Sang-Ju Lee,Shi-Joon Sung,Kee-Jeong Yang,Jin-Kyu Kang,Dae-Hwan Kim J. Mater. Chem. A, 2019,7, 25900-25907
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4. Back cover
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Neil J. Shirtcliffe,Glen McHale,Michael I. Newton,Carole C. Perry,Paul Roach Chem. Commun., 2005, 3135-3137
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Cláudia Nunes,Débora Grahl,Shirley Schreier,Christina S. Kamma-Lorger,Iolanda M. Cuccovia,Salette Reis Phys. Chem. Chem. Phys., 2018,20, 14398-14409
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7. Exploring second coordination sphere effects in flavodiiron nitric oxide reductase model complexes†Abigail J. Bracken,Hai T. Dong,Michael O. Lengel,Nicolai Lehnert Dalton Trans., 2023,52, 17360-17374
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Jinxia Huang Nanoscale, 2021,13, 18839-18864
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